Cadmium;hafnium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

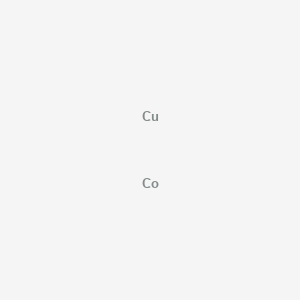

Cadmium;hafnium is a compound formed by the combination of cadmium and hafnium. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings. Hafnium is a lustrous, silver-gray transition metal with high melting points and resistance to corrosion, commonly used in nuclear reactors and aerospace applications. The combination of these two metals results in unique properties that are valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cadmium;hafnium compounds can be synthesized through ion-plasma sputtering of ultrafine particles of cadmium and hafnium. This method involves depositing coatings on substrates such as polycrystalline aluminum oxide, single-crystal silicon, glass, and stainless steel at temperatures not exceeding 100°C . The structure study of the obtained coatings shows the existence of solid solutions in the concentration range of 5.8–64.1 atomic percent cadmium .

Industrial Production Methods: Industrial production of this compound compounds typically involves mechanical alloying and ion-plasma deposition techniques. Mechanical alloying requires both components in powder form, while ion-plasma deposition involves alternating nanometer-thick layers of metals . These methods allow for the creation of new phases and the expansion of mutual solubility zones of metals.

Análisis De Reacciones Químicas

Types of Reactions: Cadmium;hafnium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hafnium reacts with oxygen to form hafnium dioxide, providing a protective shield against further oxidation . Cadmium can react with ammonia to form cadmium hydroxide, which dissolves in excess ammonia .

Common Reagents and Conditions:

Oxidation: Hafnium reacts with oxygen at elevated temperatures to form hafnium dioxide.

Reduction: Cadmium can be reduced using hydrogen gas.

Substitution: Cadmium ions can react with ammonia to form cadmium hydroxide.

Major Products:

Hafnium dioxide (HfO₂): Formed from the oxidation of hafnium.

Cadmium hydroxide (Cd(OH)₂): Formed from the reaction of cadmium ions with ammonia.

Aplicaciones Científicas De Investigación

Cadmium;hafnium compounds have several scientific research applications:

Mecanismo De Acción

The mechanism of action of cadmium;hafnium compounds involves the formation of solid solutions and new phases through ion-plasma deposition and mechanical alloying . The unique properties of these compounds, such as high melting points and resistance to corrosion, are attributed to the interaction between cadmium and hafnium at the molecular level. The epitaxial effect plays a significant role in the formation of solid solutions .

Comparación Con Compuestos Similares

Zirconium;hafnium: Similar chemical properties due to the lanthanide contraction.

Titanium;hafnium: Shares high melting points and resistance to corrosion.

Cadmium;hafnium compounds stand out due to their unique preparation methods and the ability to form new phases, making them valuable in various scientific and industrial applications.

Propiedades

Número CAS |

12214-07-2 |

|---|---|

Fórmula molecular |

CdHf2 |

Peso molecular |

469.39 g/mol |

Nombre IUPAC |

cadmium;hafnium |

InChI |

InChI=1S/Cd.2Hf |

Clave InChI |

ZNXUOOUCZUSZMK-UHFFFAOYSA-N |

SMILES canónico |

[Cd].[Hf].[Hf] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)

![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)